1-(Benzylsulfonyl)-2-methylpiperidine
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Overview
Description
1-(Benzylsulfonyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of a benzylsulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfonyl)-2-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperidine and benzylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The benzylsulfonyl chloride reacts with 2-methylpiperidine, resulting in the formation of this compound through a nucleophilic substitution mechanism.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Benzylsulfonyl)-2-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzylsulfonyl)piperidine: Lacks the methyl group on the piperidine ring.
2-Methylpiperidine: Lacks the benzylsulfonyl group.
Benzylsulfonyl chloride: Used as a reagent in the synthesis of sulfonyl compounds.
Uniqueness
1-(Benzylsulfonyl)-2-methylpiperidine is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2S |
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Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-benzylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-5-6-10-14(12)17(15,16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |
InChI Key |
JHDSUYUPYBZNED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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